molecular formula C8H8O2 B195518 4-Hydroxyacetophenone CAS No. 99-93-4

4-Hydroxyacetophenone

Cat. No. B195518
CAS RN: 99-93-4
M. Wt: 136.15 g/mol
InChI Key: TXFPEBPIARQUIG-UHFFFAOYSA-N
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Description

4-Hydroxyacetophenone (4-HAP) is an organic compound with the molecular formula C8H8O2. It is a colorless, crystalline solid with a faint odor. 4-HAP is used in a variety of applications, including pharmaceuticals, cosmetics, and industrial chemicals. It is also used as a building block for the synthesis of other organic compounds. 4-HAP is a versatile compound with many potential uses and applications.

Scientific research applications

  • Pharmacological Effects: A study by Mahagita et al. (2006) demonstrated that 4-HA induces choleresis (increased bile secretion) in rats through the biliary secretion of its glucuronide conjugate. This process requires the Mrp2 transport protein, suggesting potential therapeutic applications in liver and gallbladder treatments (Mahagita et al., 2006).

  • Material Science: Dhanuskodi and Manikandan (2005) explored the properties of 4-HA in the context of non-linear optical (NLO) materials. They characterized the single crystals of 4-HA using various techniques, including electron paramagnetic resonance, highlighting its potential in material science applications (Dhanuskodi & Manikandan, 2005).

  • Catalysis and Organic Synthesis: Pouget et al. (2013) explored the Suzuki coupling reaction to synthesize 4′-Alkyl-2′-hydroxyacetophenones, indicating the role of 4-HA as a key intermediate in the synthesis of lipoflavonoids. This research shows its significance in organic synthesis and potential biological effects (Pouget et al., 2013).

  • Environmental Biotechnology: Moonen et al. (2008) elucidated the catabolic pathway of 4-HA in Pseudomonas fluorescens, demonstrating its degradation to β-ketoadipate. This insight could be valuable in environmental biotechnology, particularly in bioremediation processes (Moonen et al., 2008).

  • Chemical Kinetics: Monascal et al. (2017) investigated the gas-phase pyrolysis kinetics of 4-HA, contributing to the understanding of its thermal degradation processes. This research is significant for chemical process engineering and understanding reaction kinetics (Monascal et al., 2017).

properties

IUPAC Name

1-(4-hydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFPEBPIARQUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
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DSSTOX Substance ID

DTXSID0029133
Record name 4-Hydroxyacetophenone
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Molecular Weight

136.15 g/mol
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Physical Description

Dry Powder; Other Solid, White or off-white powder; [Alfa Aesar MSDS], White to off-white crystals, chips or chunks; Slight berry to sweet balsam aroma
Record name Ethanone, 1-(4-hydroxyphenyl)-
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Record name 4-Hydroxyacetophenone
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Record name 4-Hydroxyacetophenone
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 4-Hydroxyacetophenone
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Vapor Pressure

0.00748 [mmHg]
Record name 4-Hydroxyacetophenone
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Product Name

4'-Hydroxyacetophenone

CAS RN

99-93-4
Record name 4′-Hydroxyacetophenone
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Record name 4'-Hydroxyacetophenone
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Record name HYDROXYACETOPHENONE
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Synthesis routes and methods I

Procedure details

acylating phenol with acetic anhydride to produce 4-hydroxyacetophenone; and
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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-1-(2-morpholinoethyl) benzimidazole (10 mmol, 2.46 g) and 4-hydroxyphenacyl bromide (10 mmol, 2.15 g) (obtained by bromination of para-hydroxyacetophenone with cupric bromide in a mixture of chloroform and ethyl acetate) is heated at reflux for 1 hour in 10 ml of dimethylformamide. After cooling, the mixture is poured into 50 ml of water and rendered alkaline with ammonium hydroxide. The resulting oil is removed and treated with water. The crystallised residue is filtered, dried, and recrystallised from ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,490
Citations
NM Kamerbeek, AJJ Olsthoorn… - Applied and …, 2003 - Am Soc Microbiol
… The 4-hydroxyacetophenone monooxygenase (HAPMO) … Baeyer-Villiger oxidation of 4-hydroxyacetophenone to the … or less similar to 4-hydroxyacetophenone are also substrates for …
Number of citations: 139 journals.asm.org
MJH Moonen, NM Kamerbeek, AH Westphal… - Journal of …, 2008 - Am Soc Microbiol
… , suggesting that 4-hydroxyacetophenone-grown cells of P. … in the catabolism of 4-hydroxyacetophenone in P. fluorescens … cluster involved in 4-hydroxyacetophenone utilization. The …
Number of citations: 59 journals.asm.org
NM Kamerbeek, MJH Moonen… - European Journal of …, 2001 - Wiley Online Library
… Large-scale growth, with 4-hydroxyacetophenone as the sole carbon and energy source, … 5 mm 4-hydroxyacetophenone, followed by two portions of 10 mm 4-hydroxyacetophenone at 8…
Number of citations: 178 febs.onlinelibrary.wiley.com
DS Bryan, M Stack, K Krysztofiak… - Proceedings of the …, 2020 - National Acad Sciences
… We show that 4-hydroxyacetophenone (4-HAP) inhibits colon cancer cell adhesion, invasion, and migration in vitro and reduces the metastatic burden in an in vivo model of colon …
Number of citations: 25 www.pnas.org
RHH Van Den Heuvel, N Tahallah… - Journal of Biological …, 2005 - ASBMB
… ) in the absence or presence of 4-hydroxyacetophenone. The consumption of NADPH and formation of NADP + in the absence of 4-hydroxyacetophenone was also monitored by mass …
Number of citations: 50 www.jbc.org
G de Gonzalo, DET Pazmino, G Ottolina… - Tetrahedron …, 2006 - Elsevier
Recombinant 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB has been tested as a catalyst in sulfoxidation reactions on a set of aromatic …
Number of citations: 105 www.sciencedirect.com
CES Bernardes, MFM Piedade… - Crystal Growth and …, 2008 - ACS Publications
… 4′-Hydroxyacetophenone (HAP) is a versatile compound with significant commercial … (12-14) Here, we describe the isolation of a new polymorph of 4′-hydroxyacetophenone (form I, …
Number of citations: 51 pubs.acs.org
N Burham, SM Abdel-Azeem, MF El-Shahat - Analytica chimica acta, 2006 - Elsevier
A stable chelating sorbent was synthesized by covalently linking 4-hydroxytoluene or 4-hydroxyacetophenone with the polyurethane foam (PUF) through –NN– group. The synthesized …
Number of citations: 74 www.sciencedirect.com
A Joseph, CES Bernardes, AI Druzhinina… - Crystal Growth & …, 2017 - ACS Publications
… These three aspects were investigated here for two 4′-hydroxyacetophenone (HAP) polymorphs, differing in crystal system, space group, and number and conformation of molecules …
Number of citations: 39 pubs.acs.org
J Rehdorf, CL Zimmer… - Applied and …, 2009 - Am Soc Microbiol
… aromatic ketones (HAPMO; 4-hydroxyacetophenone monooxygenase) was amplified from … involved in the degradation of 4-hydroxyacetophenone. Substrate specificity studies revealed …
Number of citations: 58 journals.asm.org

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